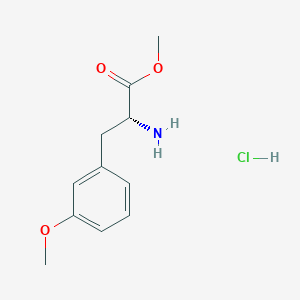

3-Methoxy-D-phenylalanine methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-D-phenylalanine methyl ester hydrochloride (3-Methoxy-D-Phe-OMe-HCl) is an amino acid derivative that has a wide range of applications in scientific research. It is a useful reagent for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies. It has been used to study enzyme activities, protein-ligand interactions, and other aspects of biochemistry.

Aplicaciones Científicas De Investigación

Neuroprotective Research

This compound has been utilized in neuroscientific studies to investigate its neuroprotective effects. It’s been applied in models to treat lesions in mice serotonin neurons and to test its protective impact on mesencephalic neurons .

Melanoma Research

In the field of cancer research, specifically melanoma, 3-Methoxy-D-phenylalanine methyl ester hydrochloride has been used to study tyrosinase activity in B16F10 skin melanoma cells. This is crucial for understanding melanogenesis and developing treatments for skin cancer .

Synthesis of Benzhydrylidene Aza-Glycinyl-D-Phenylalanine Methyl Ester

Researchers have synthesized Benzhydrylidene Aza-Glycinyl-D-Phenylalanine Methyl Ester from 3-Methoxy-D-phenylalanine methyl ester hydrochloride . This synthesis is significant for the development of new pharmaceutical compounds .

Conversion of Amino Acids

The compound is used in the conversion of amino acids into n-menthyloxycarbonyl alkyl ester derivatives. This application is important for the production of various biochemicals and for analytical purposes in chemistry .

Chromatography and Mass Spectrometry

In analytical chemistry, 3-Methoxy-D-phenylalanine methyl ester hydrochloride is used in chromatography and mass spectrometry protocols. It helps in the separation and analysis of complex mixtures, which is essential for quality control and research in life sciences .

Biopharma Production

The compound finds application in biopharma production, where it may be involved in the synthesis of active pharmaceutical ingredients or as a reagent in the production process .

Safety and Controlled Environments

In safety research and controlled environments, 3-Methoxy-D-phenylalanine methyl ester hydrochloride is used to study its effects under various conditions, which is important for handling and storage guidelines in laboratory settings .

Cleanroom Technology

Lastly, this compound is relevant in cleanroom technology, where it’s used to test contamination control processes and to ensure the integrity of products in sensitive manufacturing environments .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZUOHUAFORHP-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)

![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)